

Technical Guide: Physicochemical Properties of 7-Methyl-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Methyl-1,8-naphthyridin-2-amine

Cat. No.: B072067

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **7-Methyl-1,8-naphthyridin-2-amine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,8-naphthyridine scaffold is a recognized "privileged scaffold" due to its ability to bind to a variety of biological targets, leading to a broad spectrum of activities, including antibacterial, anticancer, and anti-inflammatory properties.[\[1\]](#) This document summarizes available quantitative data, details a common experimental protocol for its synthesis, and visualizes its proposed mechanism of action.

Core Physicochemical Properties

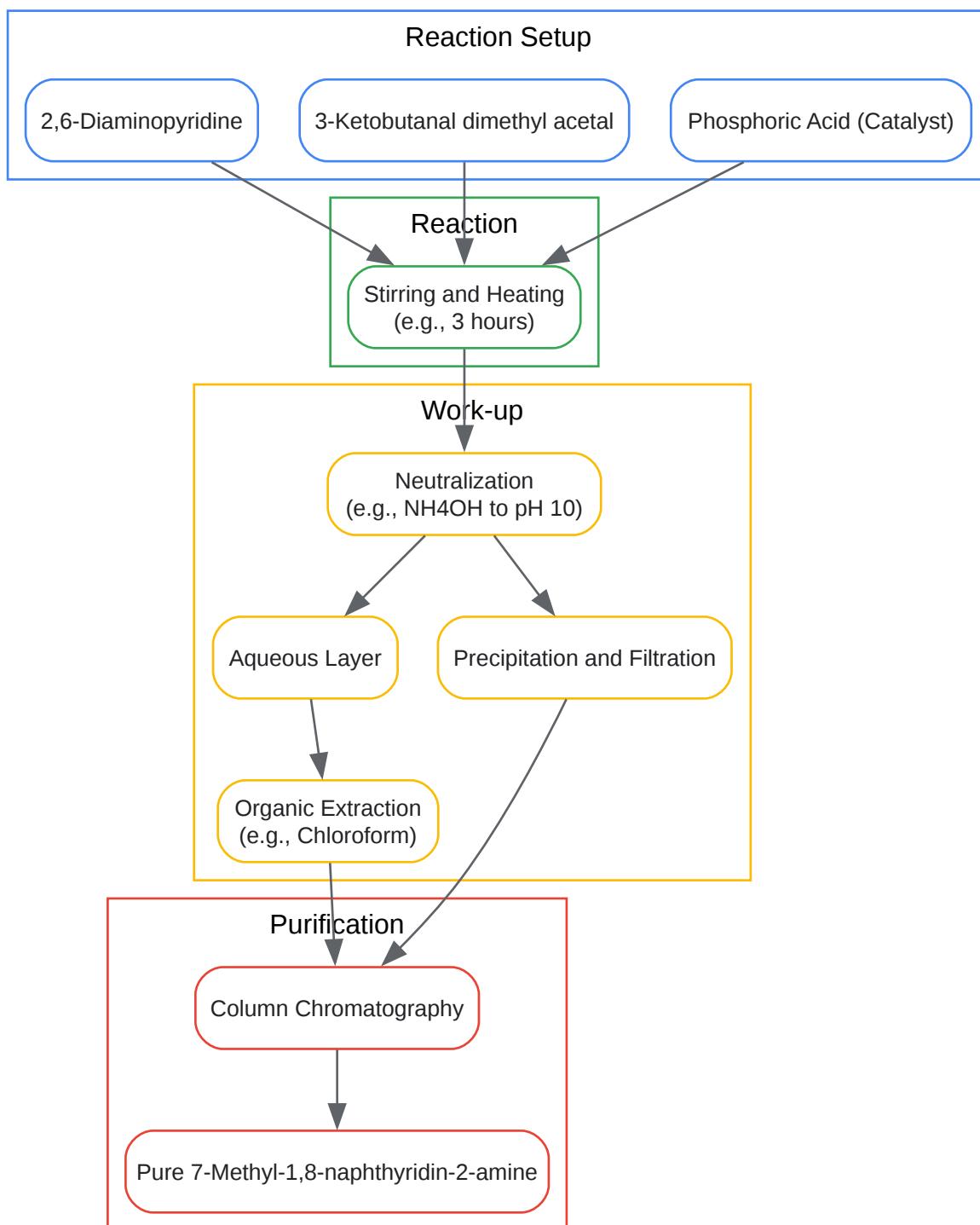
Quantitative data for **7-Methyl-1,8-naphthyridin-2-amine** is summarized in the table below. It is important to note that while some experimental data is available from commercial suppliers, key experimental values for properties such as melting point, boiling point, and pKa are not widely reported in publicly available literature.

Property	Value	Source
Molecular Formula	C ₉ H ₉ N ₃	PubChem
Molecular Weight	159.19 g/mol	--INVALID-LINK--, PubChem
Physical Form	Dark beige powder/solid	--INVALID-LINK--, --INVALID-LINK--
Purity	95-97%	--INVALID-LINK--, --INVALID-LINK--
Predicted logP (XLogP3)	1.5	PubChem
Melting Point	Data not available	
Boiling Point	Data not available	--INVALID-LINK--
pKa	Data not available	
Solubility	Data not available	

Experimental Protocol: Synthesis of 7-Methyl-1,8-naphthyridin-2-amine

A common and effective method for the synthesis of **7-Methyl-1,8-naphthyridin-2-amine** is through the Friedländer annulation, which involves the acid-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α -methylene group.^[1] A specific example is the reaction of 2,6-diaminopyridine with 3-ketobutanal dimethyl acetal.^{[2][3]}

Reaction:


- Reactants: 2,6-diaminopyridine and 3-ketobutanal dimethyl acetal
- Catalyst: Phosphoric acid (H₃PO₄)
- Solvent: Typically, the reaction is run with the acid acting as the solvent.

Procedure:

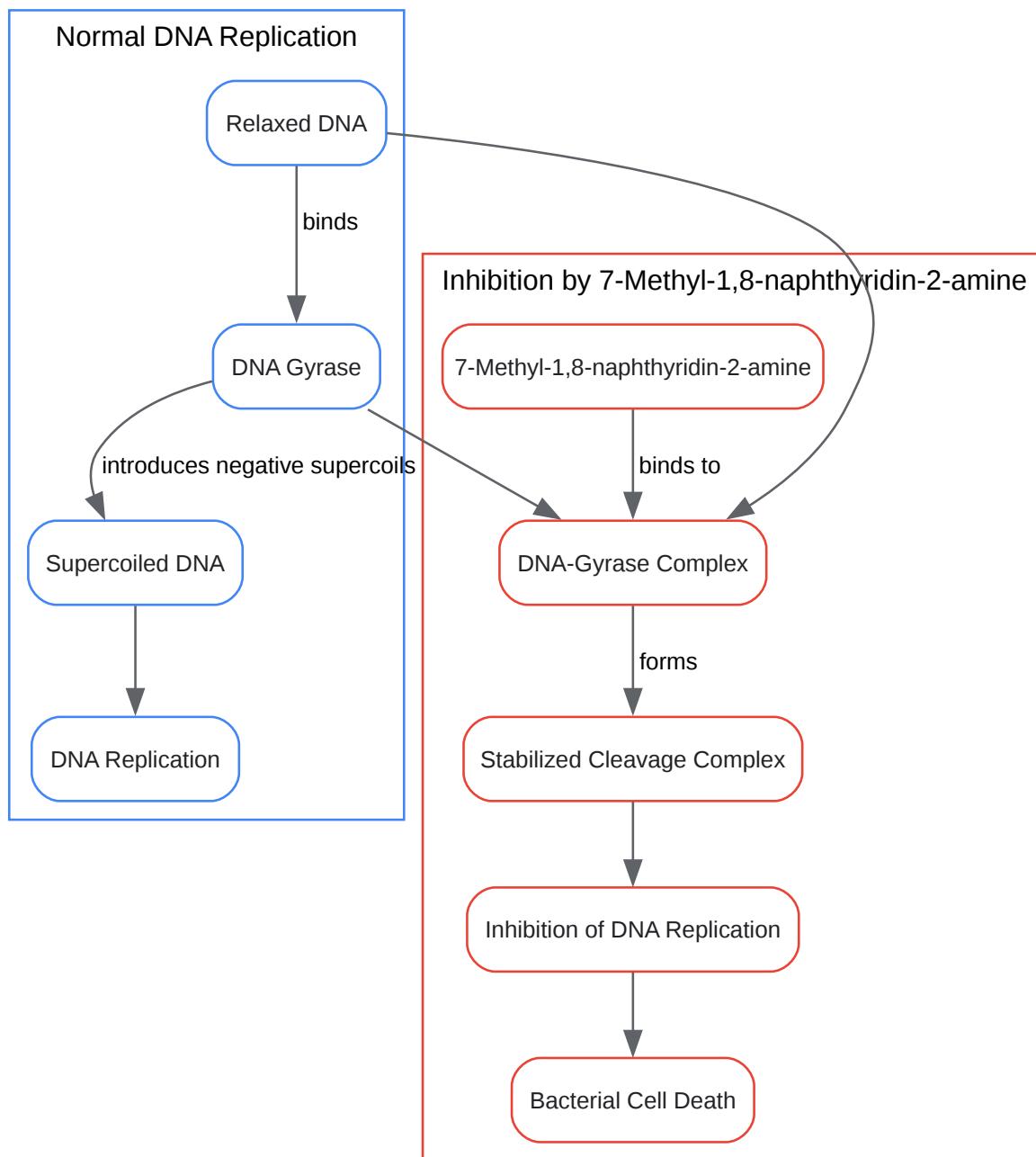
- To a reaction flask, add 2,6-diaminopyridine and phosphoric acid.

- Stir the mixture and slowly add 3-ketobutanal dimethyl acetal.
- Heat the reaction mixture and maintain the internal temperature for a specified period (e.g., 3 hours).[2]
- After the reaction is complete, cool the mixture and neutralize it with a base, such as ammonium hydroxide or sodium hydroxide, to a pH of 10.[2]
- The crude product will precipitate out of the solution. Collect the precipitate by filtration.
- Extract the aqueous filtrate with an organic solvent, such as chloroform or diethyl ether, to recover any dissolved product.[2]
- Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent.
- The crude product can be purified by column chromatography on silica gel or alumina to yield the pure **7-Methyl-1,8-naphthyridin-2-amine**.[2]

Visualization of the Synthetic Workflow:

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **7-Methyl-1,8-naphthyridin-2-amine**.


Proposed Mechanism of Action: DNA Gyrase Inhibition

Derivatives of the 1,8-naphthyridine scaffold are well-documented for their antibacterial activity, which is often attributed to the inhibition of bacterial DNA gyrase (a type II topoisomerase).^[4] This enzyme is essential for bacterial DNA replication, transcription, and repair, making it an attractive target for antimicrobial agents. While specific studies on **7-Methyl-1,8-naphthyridin-2-amine**'s interaction with DNA gyrase are not extensively detailed, its structural similarity to known DNA gyrase inhibitors, such as nalidixic acid, suggests a similar mechanism of action.

The proposed mechanism involves the following key steps:

- Binding to the DNA-Gyrase Complex: The 1,8-naphthyridine derivative is thought to bind to the complex formed between DNA and the DNA gyrase enzyme.
- Stabilization of the Cleavage Complex: DNA gyrase functions by creating a transient double-strand break in the DNA, passing another segment of DNA through the break, and then resealing it. The inhibitor stabilizes the "cleavage complex," where the DNA is broken but not yet resealed.
- Inhibition of DNA Replication: By trapping the enzyme in this state, the inhibitor prevents the progression of the DNA replication fork, ultimately leading to bacterial cell death.

Visualization of the Proposed Signaling Pathway:

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of DNA gyrase inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Methyl-1,8-naphthyridin-2-amine | 1568-93-0 | Benchchem [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 7-Methyl-1,8-naphthyridin-2-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072067#physicochemical-properties-of-7-methyl-1-8-naphthyridin-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com